Cas no 33142-25-5 (Diethyl -forMylMalonate)
Diethyl -forMylMalonate structure
Product Name:Diethyl -forMylMalonate
CAS No:33142-25-5
MF:C8H12O5
MW:188.177883148193
CID:1066870
PubChem ID:23343681
Update Time:2025-04-20
Diethyl -forMylMalonate Chemical and Physical Properties
Names and Identifiers
-
- Diethyl -forMylMalonate
- diethyl α-formylmalonate
- DTXSID901241711
- 33142-25-5
- Diethyl 2-formylmalonate
- SCHEMBL10275655
- Propanedioic acid, 2-formyl-, 1,3-diethyl ester
-
- Inchi: 1S/C8H12O5/c1-3-12-7(10)6(5-9)8(11)13-4-2/h5-6H,3-4H2,1-2H3
- InChI Key: NSNDRWMFQOXBEU-UHFFFAOYSA-N
- SMILES: O(CC)C(C(C=O)C(=O)OCC)=O
Computed Properties
- Exact Mass: 188.06847348g/mol
- Monoisotopic Mass: 188.06847348g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 13
- Rotatable Bond Count: 7
- Complexity: 181
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.6
- Topological Polar Surface Area: 69.7Ų
Diethyl -forMylMalonate Related Literature
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Huading Zhang,Lee R. Moore,Maciej Zborowski,P. Stephen Williams,Shlomo Margel,Jeffrey J. Chalmers Analyst, 2005,130, 514-527
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Shintaro Takata,Yoshihiro Miura Phys. Chem. Chem. Phys., 2014,16, 24784-24789
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Ivor Lončarić Phys. Chem. Chem. Phys., 2015,17, 9436-9445
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Chung-Sung Yang,Mong-Shian Shih,Fang-Yi Chang New J. Chem., 2006,30, 729-735
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David White,Sean R. Stowell Biomater. Sci., 2017,5, 463-474
33142-25-5 (Diethyl -forMylMalonate) Related Products
- 1619-62-1(Diethyl dimethylmalonate)
- 40516-46-9(Propanedioic acid,2-(ethoxymethyl)-, 1,3-diethyl ester)
- 609-08-5(1,3-diethyl 2-methylpropanedioate)
- 20605-01-0(Diethyl bis(hydroxymethyl)malonate)
- 80370-42-9(Ethyl 2-formyl-3-oxopropanoate)
- 6279-86-3(Triethyl methanetricarboxylate)
- 5471-77-2(3-Ethoxy-2,2-dimethyl-3-oxopropanoic acid)
- 609-02-9(Dimethyl methylmalonate)
- 1186-73-8(Trimethyl methanetricarboxylate)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
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